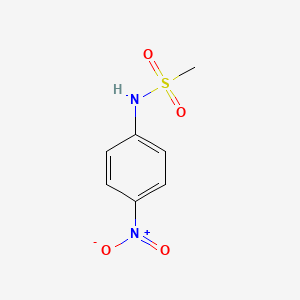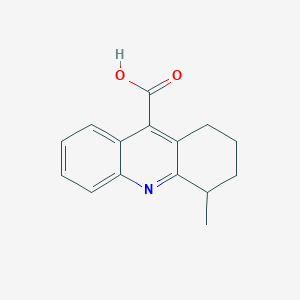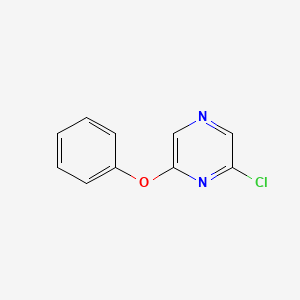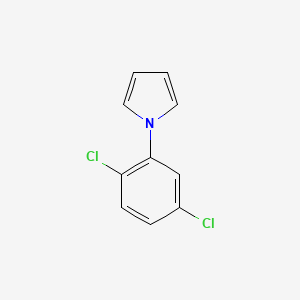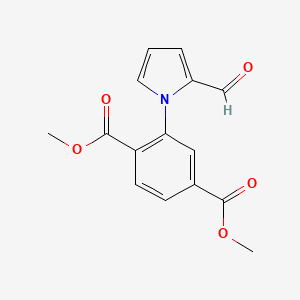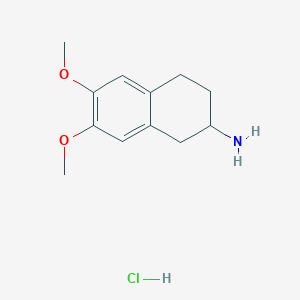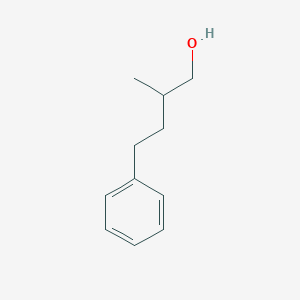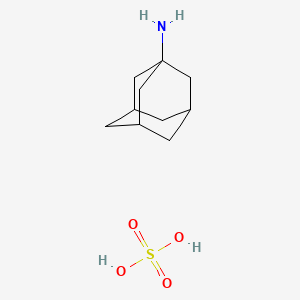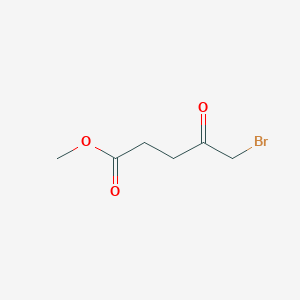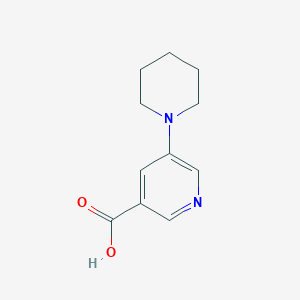
5-(Piperidin-1-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Piperidin-1-yl)nicotinic acid” is a chemical compound with the CAS Number: 878742-33-7 . It has a molecular weight of 206.24 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for “5-(Piperidin-1-yl)nicotinic acid” is 1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) . This indicates that the compound has a piperidine ring attached to a nicotinic acid molecule.
Physical And Chemical Properties Analysis
“5-(Piperidin-1-yl)nicotinic acid” is a solid at room temperature . It has a molecular weight of 206.24 . The compound is stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
1. Industrial Applications
5-(Piperidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has potential industrial applications. Nicotinic acid itself is used as an antipelagic agent and is an essential nutrient found in vitamin PP, necessary for humans and animals. The industrial production of nicotinic acid typically involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. However, this process produces nitrous oxide, a potent greenhouse gas. Therefore, research has focused on ecological methods to produce nicotinic acid from commercially available raw materials, with the aim of meeting green chemistry needs and reducing environmental burdens (Lisicki, Nowak, & Orlińska, 2022).
2. Herbicidal Activity
Recent studies have explored the use of nicotinic acid derivatives, including 5-(Piperidin-1-yl)nicotinic acid, for developing novel herbicides. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed promising herbicidal activity against various plants, indicating potential use in weed control. The structure-activity relationships highlighted in these studies could guide the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
3. Synthesis of Alkaloids
Nicotinic acid derivatives, including 5-(Piperidin-1-yl)nicotinic acid, play a crucial role in the enantiomeric synthesis of various piperidine and pyrrolidine alkaloids found in tobacco. These alkaloids, such as nornicotine and anatabine, have natural occurrence in tobacco and hold importance in various biological activities. Research in this area has developed efficient synthetic pathways for these alkaloids, starting from common chiral precursors derived from nicotinic acid (Felpin et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety information includes precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Zukünftige Richtungen
While specific future directions for “5-(Piperidin-1-yl)nicotinic acid” are not mentioned in the sources I found, piperidine derivatives have been the subject of ongoing research due to their wide range of bioactivities . They have potential therapeutic applications against various types of cancers and other diseases .
Eigenschaften
IUPAC Name |
5-piperidin-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDWYCKLOPCIOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406235 |
Source


|
| Record name | 5-(piperidin-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-yl)nicotinic acid | |
CAS RN |
878742-33-7 |
Source


|
| Record name | 5-(piperidin-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

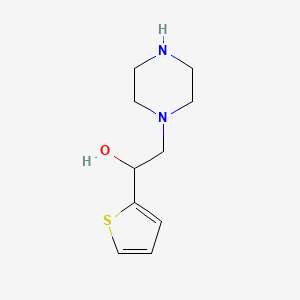
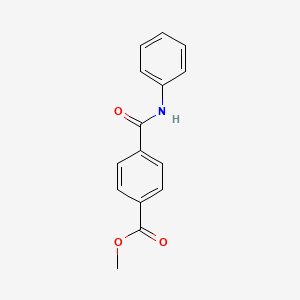
![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
